![molecular formula C22H22N4O4S B2617325 N'-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899995-00-7](/img/structure/B2617325.png)
N'-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Overview
Description
N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzyl and ethanediamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the benzyl and ethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thieno[3,4-c]pyrazole core, while substitution reactions can introduce new functional groups to the benzyl or ethanediamide moieties.
Scientific Research Applications
N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-: A related compound with a bromine atom at the 2-position of the benzamide group.
N,N-dimethylbenzamide: A simpler analog with dimethyl groups on the benzamide nitrogen.
Uniqueness
N’-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to its thieno[3,4-c]pyrazole core and the specific arrangement of functional groups
Biological Activity
N'-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including enzyme inhibition, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with various substituents that influence its biological properties. Its molecular formula is C22H26N4O3 with a molecular weight of approximately 398.47 g/mol. The structural complexity suggests potential interactions with biological targets.
Key Structural Features
Feature | Description |
---|---|
Core Structure | Thieno[3,4-c]pyrazole |
Substituents | Benzyl group and dimethylphenyl group |
Functional Groups | Dioxo and amide functionalities |
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. Notably, it has been tested against urease (EC 3.5.1.5), where it demonstrated a notable inhibition percentage at specific concentrations.
Urease Inhibition Data
Compound | Concentration (mg/ml) | % Inhibition |
---|---|---|
N'-benzyl-N-[2-(2,4-dimethylphenyl)... | 0.4 | 51% |
Comparison Compound A | 0.4 | 44% |
Comparison Compound B | 0.4 | 17% |
This data highlights the potential of this compound as a potent urease inhibitor.
Therapeutic Implications
The biological activity of this compound suggests various therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects.
- Anti-inflammatory Properties : The inhibition of urease may correlate with anti-inflammatory benefits.
Case Studies and Research Findings
-
Case Study on Urease Inhibition :
- A study published in the Journal of Organic Chemistry explored the structure-activity relationship (SAR) of similar compounds and their efficacy in inhibiting urease. The findings suggest that modifications to the thieno[3,4-c]pyrazole core can enhance inhibitory activity.
-
Research on Antimicrobial Effects :
- Another study investigated the antimicrobial properties of derivatives of thieno[3,4-c]pyrazoles. The results indicated that compounds with similar structures exhibited significant activity against various bacterial strains.
-
Inflammatory Pathways :
- Research into inflammatory pathways has shown that urease inhibitors can reduce inflammation markers in vitro. This suggests a potential role for the compound in treating inflammatory diseases.
Properties
IUPAC Name |
N-benzyl-N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-8-9-19(15(2)10-14)26-20(17-12-31(29,30)13-18(17)25-26)24-22(28)21(27)23-11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHRAOBRIZLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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